molecular formula C15H17N3O4S B5030134 2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide

2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide

Cat. No.: B5030134
M. Wt: 335.4 g/mol
InChI Key: JAJMGHXRIPMZKE-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide typically involves multiple steps, starting with the preparation of the methoxyphenyl sulfonyl chloride. This intermediate is then reacted with methylamine to form the sulfonyl-methylamino derivative. The final step involves coupling this intermediate with pyridin-3-ylacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-[(4-hydroxyphenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide.

    Reduction: Formation of 2-[(4-methoxyphenyl)sulfanyl-methylamino]-N-pyridin-3-ylacetamide.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The methoxyphenyl and pyridinylacetamide moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide
  • 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetic acid
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl group provides potential for various chemical modifications, while the sulfonyl-methylamino linkage and pyridinylacetamide moiety enhance its binding properties and specificity in biological systems.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-18(11-15(19)17-12-4-3-9-16-10-12)23(20,21)14-7-5-13(22-2)6-8-14/h3-10H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJMGHXRIPMZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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